molecular formula C8H11BrN2O B8705104 3-[(6-bromopyridin-2-yl)amino]propan-1-ol

3-[(6-bromopyridin-2-yl)amino]propan-1-ol

Cat. No.: B8705104
M. Wt: 231.09 g/mol
InChI Key: AQZRTVRSBIACBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-bromopyridin-2-yl)amino]propan-1-ol is an organic compound that features a brominated pyridine ring attached to a propanol chain through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromo-2-aminopyridine with 3-chloropropanol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-bromopyridin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 3-(6-Bromo-pyridin-2-ylamino)-propanal.

    Reduction: Formation of 3-(6-Pyridin-2-ylamino)-propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(6-bromopyridin-2-yl)amino]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(6-bromopyridin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Bromo-pyridin-2-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(6-Bromo-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-[(6-bromopyridin-2-yl)amino]propan-1-ol is unique due to its specific combination of a brominated pyridine ring and a propanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-[(6-bromopyridin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C8H11BrN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11)

InChI Key

AQZRTVRSBIACBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,6-dibromopyridine (10 g, 42 mmol) and 3-aminopropanol (3.5 mL, 46 mmol) in THF (60 mL) was stirred at reflux for 48 h. The reaction mixture was diluted with EtOAc and washed with H2O and brine, dried (MgSO4) and concentrated in vacuo to give 3-(6-bromo-pyridin-2-ylamino)-propan-1-ol as a light-yellow oil which crystallized on standing at RT to a white solid. MS m/z: 232.0 (M+H). Calc'd for C8H11BrN2O 231.09.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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